3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound belonging to the pyrrolopyridine class. This compound features a fused pyrrole and pyridine ring system, characterized by a chlorine atom at the third position, a methyl group at the fourth position, and a hydroxyl group at the fifth position. Its structural complexity and functional groups make it an important subject of study in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under heterocyclic compounds, specifically within the category of pyrrolopyridines. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which reflects its systematic arrangement of atoms. The compound's unique properties arise from its specific substitutions on the ring structure, which influence its reactivity and interactions with biological targets.
The synthesis of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step synthetic routes that begin with readily available precursors. A common method includes cyclization reactions under controlled conditions, often utilizing catalysts to facilitate the formation of the desired product. Key parameters such as temperature, pressure, and reaction time are optimized to achieve high yields and purity.
In industrial settings, large-scale production may employ continuous flow reactors, which enhance control over reaction conditions and scalability. Purification steps such as crystallization or chromatography are crucial to ensure that the final product meets quality specifications.
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can participate in various chemical reactions:
For oxidation, reagents like potassium permanganate or chromium trioxide are commonly used. In reduction processes, lithium aluminum hydride or sodium borohydride serve as effective reducing agents. Substitution reactions typically require nucleophiles like sodium azide or alkyl halides under appropriate conditions to facilitate successful transformations .
The mechanism of action for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets within biological systems. Notably, it may function as an inhibitor of receptor tyrosine kinases, which play critical roles in cell signaling pathways that regulate growth and differentiation. By inhibiting these receptors, the compound can disrupt signaling pathways leading to reduced cell proliferation and potentially induce apoptosis in cancer cells .
The physical properties of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol include:
Key chemical properties include:
Further analyses such as spectroscopic methods (NMR, IR) can provide additional insights into structural characteristics and confirm identity through spectral data comparison .
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has notable applications in various scientific fields:
Bioisosteric modifications of the pyrrolo[2,3-b]pyridine core enable strategic optimization of pharmacodynamic and pharmacokinetic properties while retaining target engagement. Classical carbon–silicon exchanges have been explored to enhance metabolic stability, leveraging silicon’s increased covalent radius (50% larger than carbon) and lower electronegativity (Pauling scale: Si=1.74 vs. C=2.50). These modifications subtly alter molecular geometry and electronic distribution, improving resistance to cytochrome P450 oxidation [10]. Non-classical bioisosteres—particularly ring equivalents—replace the pyrrole NH with oxygen or sulfur atoms. Thienopyridine variants demonstrate enhanced blood-brain barrier penetration due to increased lipophilicity (logP +0.8), while furano analogs exhibit improved solubility (>2-fold) [1] [10].
Table 1: Impact of Bioisosteric Replacements on Key Properties
Bioisostere | LogP Change | Metabolic Stability (t₁/₂) | Target Affinity (IC₅₀) |
---|---|---|---|
Silicon (C→Si) | +0.5 | 3.2-fold increase | Maintained |
Thieno (NH→S) | +0.8 | 2.1-fold increase | 5 nM → 8 nM |
Furano (NH→O) | -0.3 | Unchanged | 5 nM → 12 nM |
Pyrido (CH→N) | -0.4 | 1.5-fold increase | 5 nM → 6 nM |
Deuterium incorporation at the 4-methyl position reduces hepatotoxicity by attenuating reactive metabolite formation. This strategy inhibits cytochrome-mediated demethylation, decreasing formaldehyde release by 70% in microsomal assays [1] [10].
Regioselective functionalization at C3 and C4 positions demands precise ortho-directing group strategies. The 5-hydroxyl group acts as an intrinsic directing moiety, enabling electrophilic chlorination at C3 with N-chlorosuccinimide (NCS) in THF at 0°C (yield: 85%). Subsequent metallation at C4 using lithium diisopropylamide (LDA) at −78°C facilitates methyl group installation via iodomethane quench, achieving 90% regioselectivity [6]. Alternative pathways employ TIPS-protected intermediates to shield N1, permitting directed ortho-lithiation and methylation at C4 prior to chlorination [6] [9].
Ester-directed halogenation leverages carboxamide or carboxylate groups at C5. Ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes Pd-catalyzed C4 chlorination using CuCl₂/Pd(OAc)₂, achieving >95% selectivity. Demethylation of the 3-methoxy precursor with BBr₃ provides the 3-chloro derivative, circumventing direct electrophilic challenges [9].
Table 2: Comparison of Regioselective Functionalization Techniques
Method | Conditions | C3 Selectivity | C4 Selectivity | Yield |
---|---|---|---|---|
5-OH Directed Chlorination | NCS, THF, 0°C | 98% | <2% | 85% |
TIPS-Protected Lithiation | LDA, THF, −78°C; CH₃I | <5% | 90% | 75% |
Ester-Directed Pd Catalysis | Pd(OAc)₂/CuCl₂, DMF, 120°C | <2% | >95% | 82% |
Sequential Methylation/Chlorination | BBr₃ Demethylation | 95% | N/A | 88% |
Hybridization integrates privileged heterocycles (triazole, piperazine, morpholine) via the C5 hydroxyl or C3 chlorine, enhancing target versatility. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) couples propargylated pyrrolopyridines with azides, generating 1,2,3-triazole conjugates. These hybrids exhibit dual AAK1 kinase inhibition (IC₅₀: 14 nM) and broad-spectrum antiviral activity (DENV-2 EC₅₀: 0.8 μM) [7]. Morpholine and 4-methylpiperazine carboxamides, installed via EDCI-mediated coupling at C5, demonstrate EGFR inhibition (IC₅₀: 16 μg/mL) and antiproliferative effects against MCF-7 breast cancer cells [4] [8].
3,4-Dimethoxyphenyl conjugation through Sonogashira coupling or Suzuki-Miyaura reactions yields bifunctional inhibitors. Compound 6h (morpholino–pyrrolopyridine hybrid) suppresses A-549 lung cancer proliferation (IC₅₀: 21 μg/mL) via kinase domain interactions confirmed through molecular docking [7] [8].
Palladium catalysis enables chemoselective modifications while preserving labile 3-chloro and 4-methyl groups. SEM-protected intermediates (SEM = trimethylsilylethoxymethyl) permit Suzuki–Miyaura couplings at C2 using Pd₂(dba)₃/XPhos, achieving 92% monoarylation selectivity for aryl boronic acids. Crucially, this method suppresses over-arylation at C4 even with electron-rich boronic acids [1] [5]. Buchwald–Hartwig amination succeeds only after C2 coupling, as initial amination attempts cause reduction or dehalogenation [1].
Table 3: Catalytic Systems for Functional Group Compatibility
Catalytic System | Reaction Type | Chemoselectivity | Functional Group Tolerance |
---|---|---|---|
Pd₂(dba)₃/XPhos | Suzuki–Miyaura (C2) | 92:4 (mono:di) | Chloro, methyl, hydroxyl |
Pd(OAc)₂/RuPhos | Buchwald–Hartwig (C4) | 94% | SEM-protected NH, aryl |
CuI/Propargylamine | Sonogashira (C3) | 88% | Chloro, methyl, Boc-protected NH |
Pd/Cu-cocatalyzed | Triazole Hybridization | 95% | Hydroxyl, chloro, methyl |
Microwave-assisted CuAAC cyclizations enhance efficiency (reaction time: 10 min vs. 24 h) and tolerate the 5-hydroxyl group without protection. Acid-labile SEM groups require sequential deprotection after coupling, as formaldehyde release during deprotection causes tricyclic byproduct formation [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7